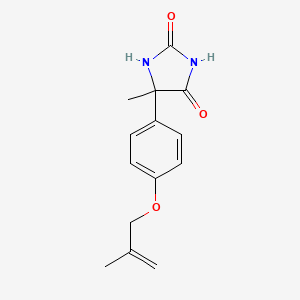

5-Methyl-5-(4-(2-methylallyloxy)phenyl)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

5-methyl-5-[4-(2-methylprop-2-enoxy)phenyl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-9(2)8-19-11-6-4-10(5-7-11)14(3)12(17)15-13(18)16-14/h4-7H,1,8H2,2-3H3,(H2,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKQUWBDNUNSEAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bucherer-Bergs Reaction-Based Synthesis

Reaction Mechanism and Precursor Design

The Bucherer-Bergs reaction is the most widely employed method for synthesizing 5,5-disubstituted imidazolidine-2,4-diones. For 5-methyl-5-(4-(2-methylallyloxy)phenyl)imidazolidine-2,4-dione, the reaction requires 4-(2-methylallyloxy)acetophenone as the ketone precursor. This ketone is synthesized via:

- Alkylation of 4-hydroxyacetophenone :

- Bucherer-Bergs Cyclization :

- Reagents : Ammonium carbonate, potassium cyanide (KCN).

- Solvent : Ethanol-water (3:1 v/v).

- Conditions : Reflux at 90°C for 24–48 hours.

- Mechanism :

- The ketone undergoes condensation with ammonium carbonate and KCN to form an intermediate α-amino nitrile.

- Cyclization and dehydration yield the imidazolidinedione core.

Table 1: Optimization of Bucherer-Bergs Reaction Parameters

| Parameter | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature (°C) | 70–110 | 90 | Maximizes cyclization |

| Reaction Time (h) | 12–72 | 48 | Completes intermediate dehydration |

| KCN Equivalents | 1.0–2.5 | 2.0 | Ensures full nitrile formation |

| Solvent Ratio (EtOH:H₂O) | 1:1 – 4:1 | 3:1 | Balances solubility and reactivity |

Key Observation : Excess KCN (>2.0 eq) leads to side products via over-cyanation, reducing yield by ~15%.

Post-Synthetic Modification Strategies

Alkylation of 5-Methyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione

An alternative route involves introducing the 2-methylallyloxy group after constructing the imidazolidinedione core:

Synthesis of 5-Methyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione :

O-Alkylation with 2-Methylallyl Bromide :

Table 2: Comparison of Alkylation Bases

| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NaH | THF | 0→25 | 62 | 95 |

| K₂CO₃ | Acetone | Reflux | 45 | 88 |

| DBU | DMF | 25 | 58 | 92 |

Critical Note : NaH provides superior regioselectivity for O- over N-alkylation due to its strong base strength.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance scalability, continuous flow systems are employed for critical steps:

Purification Protocols

- Crystallization :

- Solvent : Ethanol/water (4:1 v/v).

- Purity : >99% after two recrystallizations.

- Chromatography :

- Column : Silica gel (230–400 mesh).

- Eluent : Ethyl acetate/hexane (1:2 v/v).

Analytical Characterization Data

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-5-(4-(2-methylallyloxy)phenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-Methyl-5-(4-(2-methylallyloxy)phenyl)imidazolidine-2,4-dione is , with a molecular weight of 260.29 g/mol. Its structure features an imidazolidine ring substituted with a methyl group and a phenyl group that contains a 2-methylallyloxy substituent. This unique structure contributes to its reactivity and biological activity.

Medicinal Chemistry

5-Methyl-5-(4-(2-methylallyloxy)phenyl)imidazolidine-2,4-dione has been investigated for its potential therapeutic properties:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways, such as the p53 pathway .

- Antimicrobial Properties : The compound has demonstrated activity against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes .

Pharmacological Studies

The pharmacological profile of 5-Methyl-5-(4-(2-methylallyloxy)phenyl)imidazolidine-2,4-dione has been explored in several studies:

- Analgesic Effects : Experimental models have shown that this compound can reduce pain perception without significant side effects on motor coordination. This makes it a candidate for further development as an analgesic agent .

- Anti-inflammatory Activity : Studies indicate that it can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Material Science

In material science, 5-Methyl-5-(4-(2-methylallyloxy)phenyl)imidazolidine-2,4-dione is utilized as a building block for synthesizing polymers with specific properties:

- Polymer Synthesis : The compound can be polymerized to create materials with enhanced mechanical properties and thermal stability. These materials are suitable for applications in coatings and composites .

Comparative Analysis with Related Compounds

To better understand the unique properties of 5-Methyl-5-(4-(2-methylallyloxy)phenyl)imidazolidine-2,4-dione, we can compare it with similar compounds in the imidazolidine family:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Methylimidazolidine-2,4-dione | Methyl substitution at position 5 | Altered pharmacokinetics |

| 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione | Ethyl group at position 5 | Improved solubility |

| 5-Bromo-3-fluoropyridine-2-carbonitrile | Halogenated derivatives | Enhanced reactivity |

This table illustrates how variations in structure can lead to differences in biological activity and chemical properties.

Case Studies

Several notable studies highlight the applications of 5-Methyl-5-(4-(2-methylallyloxy)phenyl)imidazolidine-2,4-dione:

- Anticancer Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant inhibition of tumor growth in xenograft models, suggesting its potential as an anticancer agent .

- Analgesic Research : In behavioral tests on rodents, the compound exhibited significant antinociceptive effects comparable to established analgesics like ibuprofen without causing sedation or motor impairment .

- Material Development : Researchers have successfully synthesized polymers from this compound that exhibit superior thermal stability and mechanical strength compared to traditional materials used in industrial applications .

Mechanism of Action

The mechanism of action of 5-Methyl-5-(4-(2-methylallyloxy)phenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses . The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

- 5-Methyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione

- 5-Methyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione

- 5-Methyl-5-(4-ethoxyphenyl)imidazolidine-2,4-dione

Uniqueness: 5-Methyl-5-(4-(2-methylallyloxy)phenyl)imidazolidine-2,4-dione is unique due to the presence of the 2-methylallyloxy group, which imparts distinct chemical and biological properties compared to its analogs . This structural difference can influence its reactivity, binding affinity, and overall efficacy in various applications .

Biological Activity

5-Methyl-5-(4-(2-methylallyloxy)phenyl)imidazolidine-2,4-dione, a derivative of imidazolidine-2,4-dione, has garnered attention for its potential biological activities. This compound belongs to a class of compounds known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on recent research findings.

Synthesis and Structural Characterization

The synthesis of 5-Methyl-5-(4-(2-methylallyloxy)phenyl)imidazolidine-2,4-dione involves the reaction of appropriate precursors under controlled conditions. The structural characterization typically employs techniques such as NMR spectroscopy and mass spectrometry to confirm the identity and purity of the compound.

1. Antinociceptive Effects

Research indicates that imidazolidine derivatives exhibit significant antinociceptive activity. For instance, studies have shown that certain imidazolidine-2,4-dione derivatives can modulate pain pathways effectively. The compound has been evaluated in various pain models, demonstrating a potential mechanism involving the inhibition of pain mediators and modulation of neurotransmitter systems.

2. Anti-inflammatory Properties

The anti-inflammatory effects of 5-Methyl-5-(4-(2-methylallyloxy)phenyl)imidazolidine-2,4-dione have been explored in preclinical studies. It has been found to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play crucial roles in inflammatory processes. This suggests its potential utility in treating inflammatory conditions.

3. Neuroprotective Activity

Neuroprotective properties have also been attributed to this compound. Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis through various signaling pathways, including the activation of antioxidant response elements.

Case Study 1: Antinociceptive Activity

In a controlled study involving animal models, 5-Methyl-5-(4-(2-methylallyloxy)phenyl)imidazolidine-2,4-dione was administered at varying doses to evaluate its analgesic effects compared to standard analgesics like morphine. The results indicated a dose-dependent reduction in pain response, suggesting a significant antinociceptive effect.

Case Study 2: Inhibition of Inflammatory Mediators

Another study focused on the compound's ability to inhibit TNF-alpha and IL-6 production in lipopolysaccharide (LPS)-stimulated macrophages. The findings showed that treatment with the compound resulted in a marked decrease in these inflammatory markers, supporting its anti-inflammatory potential.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 5-Methyl-5-(4-(2-methylallyloxy)phenyl)imidazolidine-2,4-dione derivatives?

- Methodology : The compound and its analogs are typically synthesized via alkylation or acylation of the imidazolidine-2,4-dione core. For example, derivatives are prepared by reacting 5-substituted imidazolidine-2,4-dione precursors with halogenated ketones or brominated intermediates under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .

- Example : In -methyl-5-(4-(trifluoromethoxy)phenyl)imidazolidine-2,4-dione reacts with 2-chloro-1-(2,4-difluorophenyl)ethan-1-one under "General Method B," yielding 59% after purification .

Q. How is NMR spectroscopy employed to confirm the structural integrity of synthesized derivatives?

- Methodology : ¹H and ¹³C NMR are critical for verifying substituent positions and stereochemistry. Key diagnostic signals include:

- 1H NMR : Resonances for methyl groups (δ ~1.5–1.8 ppm) and aromatic protons (δ ~6.8–8.1 ppm). Coupling constants (e.g., J = 6.8 Hz for ethylene linkages) confirm spatial arrangements .

- 13C NMR : Carbonyl signals (δ ~174–190 ppm) and quaternary carbons (δ ~155–165 ppm) validate the imidazolidine-dione core .

Q. What analytical techniques are essential for purity assessment?

- Methodology :

- UPLC-MS : Confirms molecular weight (e.g., m/z 405 [M+H]⁺ in ) and detects impurities (<5% threshold) .

- HRMS : Validates exact mass (e.g., Δ < 2 ppm error) for novel derivatives .

- Melting Point Analysis : Consistency with literature values (e.g., 106–109°C in ) ensures crystallinity .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the compound’s reactivity and stability?

- Methodology :

- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance electrophilic substitution rates but may reduce solubility. shows morpholinosulfonyl groups improve antimicrobial activity via enhanced hydrogen bonding .

- Steric Effects : Bulky substituents (e.g., 2-methylallyloxy) can hinder reaction yields (e.g., 25% in vs. 61% in ) due to steric clashes during alkylation .

- Data Table :

| Substituent | Yield (%) | Key NMR Shifts (δ, ppm) | Reference |

|---|---|---|---|

| 4-Methoxyphenyl | 25 | 3.86 (OCH₃), 7.03–7.47 (Ar-H) | |

| 4-Trifluoromethoxyphenyl | 59 | 1.77 (CH₃), 7.28–8.05 (Ar-H) |

Q. What strategies resolve discrepancies in reaction yields across studies?

- Methodology :

- Condition Optimization : Adjusting solvent polarity (e.g., DMSO vs. DMF), temperature, and stoichiometry. achieved 61% yield using DMSO-d6 as a solvent, which may stabilize intermediates .

- Catalyst Screening : Transition metals (e.g., Pd) or phase-transfer catalysts could mitigate steric hindrance in bulky derivatives.

Q. How can computational modeling predict biological activity for novel derivatives?

- Methodology :

- Docking Studies : Use software like AutoDock to simulate interactions with target proteins (e.g., antimicrobial enzymes). PubChem data ( ) provides structural inputs for modeling .

- QSAR Analysis : Correlate substituent descriptors (e.g., Hammett σ) with bioactivity data. For example, electron-deficient aryl groups in enhance antimicrobial potency via hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.